6-Bromo-2-methoxy-9H-carbazole
CAS No.:
Cat. No.: VC16484374
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10BrNO |
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Molecular Weight | 276.13 g/mol |
IUPAC Name | 6-bromo-2-methoxy-9H-carbazole |
Standard InChI | InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |
Standard InChI Key | ZFKAJOPUDZBRPE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-2-methoxy-9H-carbazole features a carbazole core—a fused system of two benzene rings and a pyrrole ring—with substituents at the 2- and 6-positions (Figure 1). The methoxy group (-OCH) at position 2 acts as an electron-donating group, while the bromine atom at position 6 serves as an electron-withdrawing moiety, creating a polarized electronic structure that influences its reactivity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.13 g/mol |
CAS Number | 1353492-63-3 |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
Spectral Characteristics
Nuclear magnetic resonance (NMR) data for structurally analogous carbazoles provide insights into its spectral signatures. For example, 2-methoxy-9H-carbazole (CAS: 6933-49-9) exhibits NMR peaks at δ 11.10 (s, 1H, NH), δ 3.83 (s, 3H, OCH), and aromatic protons between δ 6.78–8.00 . The bromine atom in 6-Bromo-2-methoxy-9H-carbazole would deshield adjacent protons, shifting their resonances downfield .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 6-Bromo-2-methoxy-9H-carbazole typically involves bromination of a pre-functionalized carbazole precursor. A representative pathway includes:
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Synthesis of 2-Methoxy-9H-carbazole:
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Bromination at Position 6:
Equation 1:
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions, such as:
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Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form 6-aryl derivatives, useful in medicinal chemistry .
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Buchwald-Hartwig Amination: Introduction of amine groups for optoelectronic applications .
Table 2: Representative Reactions
Reaction Type | Reagents | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Arylboronic acid, Pd(PPh) | 6-Aryl-2-methoxy-9H-carbazole | 60–85% |
Ullmann Coupling | Aryl iodide, CuI | 6-Aryl-2-methoxy-9H-carbazole | 50–75% |
Photoredox Activity
Applications in Science and Technology
Pharmaceutical Intermediates
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Anticancer Agents: Carbazole derivatives exhibit cytotoxicity against tumor cells by intercalating DNA or inhibiting topoisomerases .
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Antiviral Compounds: Structural analogs have shown activity against HIV and hepatitis C.
Optoelectronic Materials
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Organic Light-Emitting Diodes (OLEDs): The planar carbazole core enhances charge transport in emissive layers .
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Photoredox Catalysts: Used in visible-light-driven reactions for sustainable synthesis .
Recent Advances and Future Directions
Innovations in Synthesis
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Microwave-Assisted Methods: Reducing reaction times from hours to minutes while improving yields .
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Flow Chemistry: Continuous-flow systems for scalable production .
Emerging Applications
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